molecular formula C9H13N3O B7841476 6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

Cat. No.: B7841476
M. Wt: 179.22 g/mol
InChI Key: SFCBHPFIBPYUAB-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

    Liquefaction: Starch is gelatinized and partially hydrolyzed by alpha-amylase to reduce its viscosity.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.

    Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated and purified using techniques such as crystallization, chromatography, or membrane filtration.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

    Starch Source: Corn, potato, or other starch-rich sources are used as the starting material.

    Enzymatic Conversion: The starch is liquefied and treated with cyclodextrin glycosyltransferase in bioreactors.

    Recovery: Cyclodextrins are recovered from the reaction mixture through crystallization or other separation techniques.

    Purification: Further purification steps, such as recrystallization or chromatography, are employed to obtain high-purity cyclodextrins.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin ring.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various reagents, including alkyl halides, acyl chlorides, and sulfonyl chlorides, are used to introduce functional groups.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Cyclodextrins: Cyclodextrins with carboxyl or aldehyde groups.

    Reduced Cyclodextrins: Cyclodextrins with modified hydroxyl groups.

    Substituted Cyclodextrins: Cyclodextrins with various functional groups, enhancing their solubility and stability.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Used in formulations to reduce drug toxicity and enhance therapeutic efficacy.

    Industry: Applied in food, cosmetics, and agriculture to improve the stability and solubility of active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include:

    Hydrophobic Interactions: The guest molecule is stabilized within the hydrophobic cavity of the cyclodextrin.

    Hydrogen Bonding: Hydrogen bonds between the cyclodextrin and the guest molecule further stabilize the complex.

Comparison with Similar Compounds

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

    Amylose: A linear polysaccharide that does not form inclusion complexes.

    Amylopectin: A branched polysaccharide with limited ability to form inclusion complexes.

    Cellulose: A linear polysaccharide that does not form inclusion complexes.

Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules through the formation of inclusion complexes, making them valuable in various scientific and industrial applications.

Properties

IUPAC Name

6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBHPFIBPYUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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